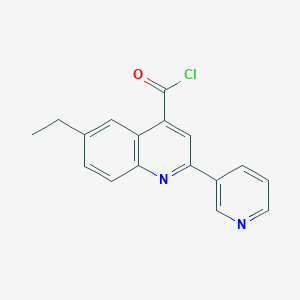

6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

Description

Properties

IUPAC Name |

6-ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c1-2-11-5-6-15-13(8-11)14(17(18)21)9-16(20-15)12-4-3-7-19-10-12/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBKOHDPZGMEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Substitution Reactions: The ethyl and pyridinyl groups are introduced through substitution reactions using appropriate alkylating agents and pyridine derivatives.

Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the quinoline derivative with thionyl chloride (SOCl2) under reflux conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of quinoline N-oxides.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include thionyl chloride, palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify biological pathways and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyridinylquinoline derivatives with shared molecular formulas but distinct substitution patterns. Below is a detailed comparison with two closely related analogs from the same chemical family:

Table 1: Structural and Identifier Comparison

| Compound Name | Ethyl Position (Quinoline) | Pyridine Substituent Position | CAS Number | Catalog Number |

|---|---|---|---|---|

| 6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride | 6 | 3-yl | 1332531-35-7 | 060280 |

| 8-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride | 8 | 2-yl | 1332530-99-0 | 060281 |

| 8-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride | 8 | 3-yl | 1332529-04-0 | 060282 |

Key Differences and Implications

Ethyl Group Position: The target compound (6-ethyl) and its analogs (8-ethyl) differ in the placement of the ethyl group on the quinoline ring.

Pyridine Substituent Orientation: The pyridin-3-yl group (target compound) vs. pyridin-2-yl (catalog 060281) alters electronic effects. Pyridin-3-yl has a meta-directing nitrogen, which may modulate electron density at the quinoline core differently than the ortho-directing pyridin-2-yl group, affecting interactions in catalytic systems or binding to biological targets .

Hydrochloride Salt Stability :

- All three compounds are hydrochloride salts, but subtle differences in substituent positions could impact solubility or crystallinity. For example, the 8-ethyl derivatives (060281 and 060282) may exhibit lower solubility in polar solvents due to increased steric bulk .

Biological Activity

6-Ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H14Cl2N2O

- Molecular Weight : 333.2 g/mol

- CAS Number : 1332531-35-7

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Notably, compounds similar to 6-Ethyl-2-pyridin-3-ylquinoline derivatives have been studied for their potential antimalarial, anticancer, and anti-inflammatory properties.

Antimalarial Activity

Research indicates that quinoline derivatives, including those structurally related to 6-Ethyl-2-pyridin-3-ylquinoline, exhibit significant antimalarial activity. For instance, studies have focused on the inhibition of mitochondrial electron transport chain components in Plasmodium species, which are crucial for the parasite's survival and proliferation .

Table 1: Antimalarial Activity of Related Compounds

| Compound Name | EC50 (µM) | Mechanism of Action |

|---|---|---|

| Decoquinate | 0.263 | Inhibition of DHODH |

| Compound 1 | 0.123 | Targeting cyt b Q o site |

| Compound 2 | >10 | Ineffective |

Structure-Activity Relationship (SAR)

The SAR analysis of quinoline derivatives reveals that modifications in the chemical structure significantly affect their biological activity. The presence of the pyridyl group and variations in substituents at different positions on the quinoline ring can enhance or diminish the compound's efficacy against specific biological targets .

Key Findings

- Pyridyl Group Influence : The presence of a pyridyl moiety in the structure is crucial for maintaining antimalarial activity.

- Substituent Variations : Alterations at the 3-position of the oxadiazole significantly impact activity; for example, replacing it with a larger steric group reduces efficacy .

- Bioisosteric Relationships : The oxadiazole moiety may act as a bioisostere for carboxylic acid functionalities, influencing binding interactions with target proteins .

Case Studies

Several studies have evaluated the biological effects of quinoline derivatives similar to 6-Ethyl-2-pyridin-3-ylquinoline:

- Anticancer Properties : A study reported that certain quinoline derivatives exhibited potent anti-proliferative effects against various cancer cell lines through mechanisms involving the inhibition of sirtuins, which are implicated in tumorigenesis .

- Anti-inflammatory Effects : Other derivatives were shown to inhibit nitric oxide production in RAW 264.7 cells, suggesting potential applications in treating inflammatory conditions by targeting COX-2 and iNOS pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 6-ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, analogous quinoline derivatives have been synthesized using coupling reactions between ethyl carboxylate intermediates and acyl chlorides under inert atmospheres, with yields ranging from 40–45% depending on purification methods . To improve yield, researchers can:

- Test alternative catalysts (e.g., DMAP or pyridine derivatives).

- Optimize stoichiometric ratios of reactants.

- Employ advanced purification techniques like preparative HPLC or recrystallization.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is critical:

- Electrospray Ionization Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., ESIMS m/z (M+1) data for related compounds) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., ethyl groups, pyridine ring protons).

- X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for similar quinoline derivatives in crystallography reports .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : Evaluates thermal degradation.

- Hygroscopicity Tests : Hydrochloride salts are prone to moisture absorption; dynamic vapor sorption (DVS) can quantify this .

- Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC.

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts for multiple conformers.

- Solvent Modeling : Use molecular dynamics simulations to account for solvent interactions in computational models.

- Crystallographic Data : Leverage X-ray structures (e.g., ethyl-substituted quinolines in ) to anchor interpretations.

Q. What experimental approaches can elucidate the mechanistic role of the ethyl and pyridinyl groups in the compound’s reactivity?

- Methodological Answer :

- Isotopic Labeling : Track reaction pathways using deuterated ethyl groups.

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., methyl instead of ethyl) and compare reactivity.

- Computational Studies : Perform DFT calculations to map electronic effects of the pyridinyl ring on carbonyl chloride reactivity .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

- Methodological Answer : Variability may stem from assay conditions or cell membrane permeability. Mitigation strategies:

- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 or HepG2) and control for pH, temperature, and solvent (DMSO) concentration.

- Permeability Studies : Employ Caco-2 cell monolayers or PAMPA assays to quantify passive diffusion .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.